molecular formula C10H12BrNO2 B1400112 Benzenamine, 4-bromo-2-[(tetrahydro-3-furanyl)oxy]- CAS No. 1219729-80-2

Benzenamine, 4-bromo-2-[(tetrahydro-3-furanyl)oxy]-

Cat. No.: B1400112
CAS No.: 1219729-80-2
M. Wt: 258.11 g/mol
InChI Key: REHDGYLTFWZXLF-UHFFFAOYSA-N
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Description

Benzenamine, 4-bromo-2-[(tetrahydro-3-furanyl)oxy]-: is a versatile chemical compound with a unique structure that combines a benzenamine core with a bromine atom and a tetrahydro-3-furanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-bromo-2-[(tetrahydro-3-furanyl)oxy]- typically involves the following steps:

    Etherification: The attachment of the tetrahydro-3-furanyl group is accomplished through an etherification reaction. This involves the reaction of the brominated benzenamine with tetrahydro-3-furanol in the presence of a suitable base like sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzenamine, 4-bromo-2-[(tetrahydro-3-furanyl)oxy]- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like hydroxide, alkoxide, or thiolate ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Hydroxide ions, alkoxide ions, thiolate ions, polar aprotic solvents.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenamine derivatives.

Scientific Research Applications

Benzenamine, 4-bromo-2-[(tetrahydro-3-furanyl)oxy]- finds applications in diverse scientific research areas:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of Benzenamine, 4-bromo-2-[(tetrahydro-3-furanyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Benzenamine, 4-bromo-2-(trifluoromethyl)-
  • Benzenamine, 4-bromo-2-(methoxy)-
  • Benzenamine, 4-bromo-2-(ethoxy)-

Uniqueness: Benzenamine, 4-bromo-2-[(tetrahydro-3-furanyl)oxy]- stands out due to the presence of the tetrahydro-3-furanyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for specific synthetic and research applications, offering distinct advantages over its analogs.

Properties

IUPAC Name

4-bromo-2-(oxolan-3-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-7-1-2-9(12)10(5-7)14-8-3-4-13-6-8/h1-2,5,8H,3-4,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHDGYLTFWZXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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